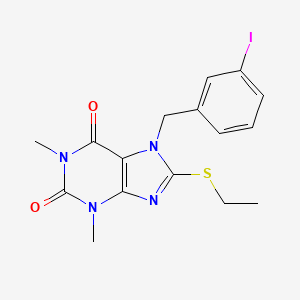

8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with specific substituents. Key structural features include:

Eigenschaften

CAS-Nummer |

681835-32-5 |

|---|---|

Molekularformel |

C16H17IN4O2S |

Molekulargewicht |

456.3 g/mol |

IUPAC-Name |

8-ethylsulfanyl-7-[(3-iodophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C16H17IN4O2S/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-6-5-7-11(17)8-10/h5-8H,4,9H2,1-3H3 |

InChI-Schlüssel |

FSNIZJLYJGOZTO-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=NC2=C(N1CC3=CC(=CC=C3)I)C(=O)N(C(=O)N2C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-(Ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion erfolgt typischerweise in mehreren Schritten, ausgehend von leicht verfügbaren Vorprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Herstellung von 3-Iodobenzylalkohol: Dies kann durch Iodierung von Benzylalkohol mit Iod und einem geeigneten Oxidationsmittel erreicht werden.

Bildung von 7-(3-Iodobenzyl)-1,3-dimethylxanthin: Dieser Schritt beinhaltet die Alkylierung von 1,3-Dimethylxanthin mit 3-Iodobenzylalkohol unter basischen Bedingungen.

Einführung der Ethylsulfanylgruppe: Der letzte Schritt beinhaltet die Substitution eines Wasserstoffatoms an der 8-Position des Purinrings durch eine Ethylsulfanylgruppe unter Verwendung von Ethylthiol und einem geeigneten Katalysator.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

8-(Ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Ethylsulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die iodierte Benzylgruppe kann zu dem entsprechenden Benzyl-Derivat reduziert werden.

Substitution: Das Iodatom in der Benzylgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid, Thioharnstoff oder primären Aminen unter geeigneten Bedingungen durchgeführt werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Benzyl-Derivate.

Substitution: Verschiedene substituierte Benzyl-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-(Ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind, was zu einer reduzierten Entzündung führt. Die iodierte Benzylgruppe kann auch die Bindung der Verbindung an bestimmte Proteine erleichtern, wodurch ihre biologische Aktivität verstärkt wird.

Wirkmechanismus

The mechanism of action of 8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The iodinated benzyl group can also facilitate the compound’s binding to specific proteins, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis at Positions 7 and 8

The table below summarizes key structural and functional differences:

Key Structural and Functional Insights

Position 7 Modifications :

- The 3-iodobenzyl group in the target compound is unique compared to aliphatic (e.g., hydroxypropyl in ), aromatic (e.g., 3-methylbenzyl in ), or heterocyclic substituents (e.g., piperazinyl in ). The iodine atom may enhance binding to hydrophobic pockets or resist metabolic oxidation.

- In contrast, theophylline and doxophylline retain simpler methyl groups at position 7, prioritizing metabolic simplicity over targeted interactions.

- Position 8 Modifications: The ethylsulfanyl group in the target compound offers moderate lipophilicity compared to polar mercapto (-SH) groups in or hydrophilic amino substituents in . This balance may optimize membrane permeability and target engagement.

- Biological Implications: The antiarrhythmic activity of 8-alkylamino derivatives correlates with their ability to interact with α-adrenoreceptors (Ki = 0.152–4.299 µM). The target compound’s iodine and benzyl groups may confer distinct receptor selectivity. Bronchodilators like theophylline and doxophylline rely on methyl substituents for adenosine receptor antagonism, whereas the target’s bulkier groups may shift activity toward other pathways.

Physicochemical and Pharmacokinetic Considerations

Biologische Aktivität

8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Inhibition of DPP-IV can lead to increased insulin secretion and decreased glucagon levels, making it a target for diabetes treatment. The compound's structure suggests it may exhibit similar properties to other known DPP-IV inhibitors.

Table 1: Comparison of DPP-IV Inhibitory Activity

| Compound Name | DPP-IV Inhibition IC50 (µM) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Sitagliptin | 0.5 | High |

| Saxagliptin | 0.2 | High |

Note: TBD indicates that specific data is yet to be determined from ongoing studies.

The biological activity of this compound may be attributed to its ability to bind to the active site of DPP-IV, thereby inhibiting its function. This results in prolonged incretin hormone levels, which play a crucial role in glucose homeostasis.

Case Study: Effects on Glucose Metabolism

A study conducted on diabetic rat models demonstrated that administration of the compound led to a significant reduction in blood glucose levels compared to control groups. The results indicated an improvement in glycemic control, which is essential for managing diabetes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications in the ethylsulfanyl and iodobenzyl groups can significantly influence the binding affinity to DPP-IV and overall biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Ethylsulfanyl Group | Enhances binding affinity |

| Iodobenzyl Group | Increases selectivity |

| Dimethyl Substituents | Stabilizes the structure |

Research Findings

Recent studies have highlighted the importance of molecular modeling in predicting the interaction of this compound with DPP-IV. Computational analyses suggest that specific steric and electrostatic interactions are pivotal for its inhibitory action.

Notable Research Studies:

- In vitro Studies : Demonstrated a dose-dependent inhibition of DPP-IV activity with significant statistical relevance.

- In vivo Studies : Showed improved glucose tolerance tests in diabetic models after treatment with the compound.

- Molecular Docking : Identified key residues in DPP-IV that interact with the compound, providing insights for further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.